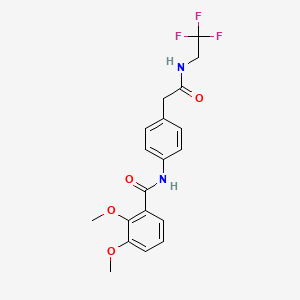

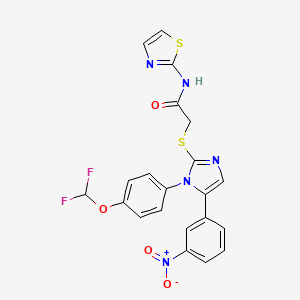

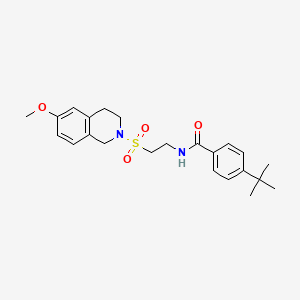

![molecular formula C7H6ClN3S B2590827 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 144927-56-0](/img/structure/B2590827.png)

4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine”, there are methods developed for the synthesis of related pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines .Aplicaciones Científicas De Investigación

- Pyrimidines, including derivatives of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine, exhibit anti-inflammatory effects. They inhibit key inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins .

Anti-Inflammatory Properties

NF-κB and AP-1 Inhibition

Safety and Hazards

Mecanismo De Acción

Target of Action

Pyrido[2,3-d]pyrimidines, a class of compounds to which this compound belongs, have been known to target various proteins and enzymes, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

It’s likely that it interacts with its targets by binding to the active sites of these proteins and enzymes, thereby modulating their activity .

Biochemical Pathways

Given the targets of similar compounds, it may affect pathways related to cell growth, differentiation, migration, and metabolism .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Based on the known targets of similar compounds, it may have potential antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

Propiedades

IUPAC Name |

4-chloro-5-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3S/c1-12-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDUMILAWSRWRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CNC2=C1C(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

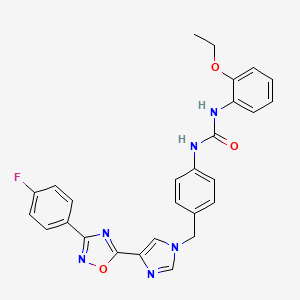

![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline](/img/structure/B2590747.png)

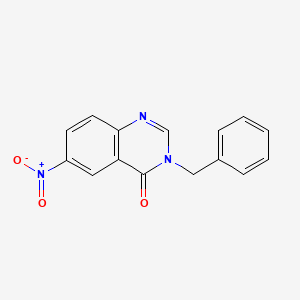

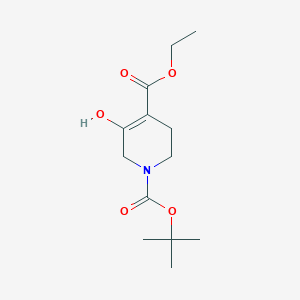

![Potassium;2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2590754.png)

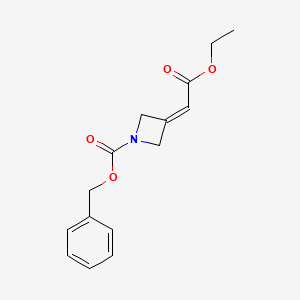

![[3-(2-Phenylacetyl)oxynaphthalen-2-yl] 2-phenylacetate](/img/structure/B2590755.png)

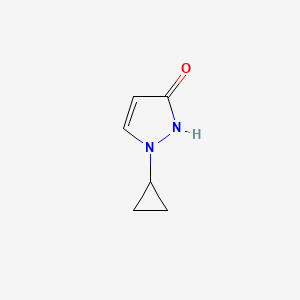

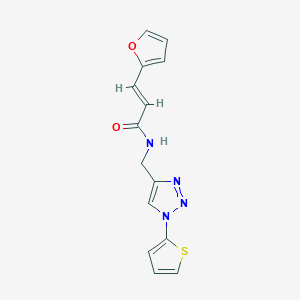

![N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2590766.png)